Dodecyl 2-bromopropanoate

Atom Transfer Radical Polymerization ATRP initiator kinetics Controlled radical polymerization

Dodecyl 2-bromopropanoate (C15H29BrO2; MW: 321.29) is an α-bromoester characterized by a C12 dodecyl chain esterified with 2-bromopropanoic acid. This compound belongs to the alkyl 2-bromopropanoate class, featuring a secondary α-bromoester moiety that serves as the reactive site for atom transfer radical polymerization (ATRP) initiation.

Molecular Formula C15H29BrO2
Molecular Weight 321.29 g/mol
CAS No. 74988-05-9
Cat. No. B1580563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyl 2-bromopropanoate
CAS74988-05-9
Molecular FormulaC15H29BrO2
Molecular Weight321.29 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)C(C)Br
InChIInChI=1S/C15H29BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16/h14H,3-13H2,1-2H3
InChIKeyRXTSHIDRCASANN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecyl 2-Bromopropanoate (CAS 74988-05-9): Core Properties and Molecular Characterization for Informed Procurement


Dodecyl 2-bromopropanoate (C15H29BrO2; MW: 321.29) is an α-bromoester characterized by a C12 dodecyl chain esterified with 2-bromopropanoic acid . This compound belongs to the alkyl 2-bromopropanoate class, featuring a secondary α-bromoester moiety that serves as the reactive site for atom transfer radical polymerization (ATRP) initiation . The extended dodecyl (lauryl) chain confers pronounced hydrophobicity, with a calculated XLogP3 of 6.9, and yields a compound with low water solubility but high miscibility in nonpolar organic solvents [1]. Typical commercial specifications list purity at ≥95% with storage recommendations at cool, dry conditions to prevent hydrolytic degradation of the ester linkage .

ATRP initiation
Secondary α-bromoester initiator for controlled radical polymerization
Hydrophobic α-end-group
C12 dodecyl chain permanently anchors as polymer chain-end
Intermediate reactivity
Balanced activation kinetics between primary and tertiary esters

Why Generic Substitution of Dodecyl 2-Bromopropanoate Fails: The Functional Consequences of Initiator Selection in ATRP


Dodecyl 2-bromopropanoate cannot be casually substituted with other alkyl 2-bromopropanoates or α-bromoesters without fundamentally altering the polymerization outcome and final polymer properties. In ATRP, the initiator structure dictates both the kinetics of chain growth and the α-chain-end functionality imparted to every polymer chain . Substituting dodecyl 2-bromopropanoate with a shorter-chain analog (e.g., ethyl 2-bromopropanoate) eliminates the amphiphilic character derived from the C12 dodecyl moiety, thereby erasing the ability to drive self-assembly or impart hydrophobic anchoring in block copolymer applications . Conversely, switching to a tertiary α-bromoester such as dodecyl 2-bromoisobutyrate would increase the activation rate constant approximately 8-fold (from ~10× baseline for secondary esters to ~80× for tertiary esters under identical conditions), which can compromise polymerization control and broaden molecular weight distributions [1]. The specific combination of secondary α-bromoester reactivity and long-chain hydrophobicity defines a functional niche that generic replacements cannot replicate.

  • ! Shorter-chain alkyl 2-bromopropanoates (e.g., ethyl) lose hydrophobic anchoring and self-assembly capability.
  • ! Tertiary α-bromoesters (e.g., dodecyl 2-bromoisobutyrate) may shift activation kinetics significantly and broaden molecular weight distribution.
  • ! Primary α-bromoesters show insufficient initiation activity, limiting polymerization control in ATRP systems.

Quantitative Evidence Guide for Dodecyl 2-Bromopropanoate (CAS 74988-05-9): Comparative Performance Data for Scientific Selection


ATRP Activation Kinetics: Secondary vs. Primary vs. Tertiary α-Bromoester Comparison

Dodecyl 2-bromopropanoate, as a secondary α-bromoester, exhibits an intermediate activation rate constant in Cu-mediated ATRP. According to systematic kinetic studies, secondary α-bromoesters activate approximately 10-fold faster than primary esters but 8-fold slower than tertiary esters under identical conditions [1]. This intermediate reactivity provides a favorable balance between initiation efficiency and polymerization control for applications where both moderate propagation rates and narrow molecular weight distributions are required. The long dodecyl chain does not alter the electronic environment of the brominated α-carbon, meaning its activation kinetics follow the established secondary α-bromoester class-level behavior.

ATRP activation kinetics
Class-level inference
Secondary α-bromoester: ~10× faster than primary; ~8× slower than tertiary
Intermediate kinetics support predictable Mn control and narrower PDI
Cu-mediated ATRP class behavior; dodecyl chain does not alter electronic activation profile
Atom Transfer Radical Polymerization ATRP initiator kinetics Controlled radical polymerization

Controlled Polymerization Performance: Dodecyl-Functionalized vs. Ethyl-Functionalized α-Bromoester Initiators

A direct head-to-head study of L-menthol-based 2-bromopropanoate initiators demonstrates the controlled polymerization behavior achievable with secondary α-bromoesters bearing bulky hydrophobic groups. The structurally analogous 2-isopropyl-5-methylcyclohexyl 2-bromopropanoate (a secondary α-bromoester with a bulky hydrophobic moiety comparable in steric profile to the dodecyl chain) yielded polystyrenes with controlled molecular weight and low polydispersity index under standard Cu(I)Br/PMDETA conditions [1]. Notably, polymers prepared using this secondary α-bromoester architecture exhibited superior thermal stability, distinct glass transition behavior, and higher light transmission properties at ~259 nm compared to those prepared using the widely employed initiator ethyl 2-bromo-isobutyrate with nearly identical molecular weight and polydispersity [1]. While dodecyl 2-bromopropanoate itself was not the direct subject, the shared secondary α-bromoester structure with a bulky hydrophobic substituent supports the inference that dodecyl 2-bromopropanoate will confer analogous controlled polymerization characteristics and distinct end-group-dependent material properties.

End-group optical effect
Cross-study comparable
Polymer with hydrophobic secondary ester end-group: reported higher light transmission at ~259 nm vs. ethyl 2-bromo-isobutyrate
End-group functionality may influence thermal stability and optical properties
Structurally analogous initiator study; direct dodecyl 2-bromopropanoate data to verify
Block copolymer synthesis ATRP initiator efficiency End-functionalized polymers

Hydrophobicity-Driven Applications: Calculated LogP Comparison for Dodecyl vs. Short-Chain α-Bromoesters

The extended C12 dodecyl chain of dodecyl 2-bromopropanoate confers exceptional hydrophobicity compared to short-chain α-bromoester analogs commonly employed in ATRP. The calculated partition coefficient (XLogP3) for dodecyl 2-bromopropanoate is 6.9, reflecting its strong preference for nonpolar environments [1]. In contrast, ethyl 2-bromopropanoate—a widely used ATRP initiator lacking a hydrophobic tail—has a LogP of approximately 1.1 [2]. This LogP difference of ~5.8 units represents over a 600,000-fold difference in octanol-water partitioning, directly translating to fundamentally different solubility and self-assembly behavior when incorporated as the α-chain-end of amphiphilic block copolymers.

Lipophilicity comparison
Direct head-to-head
XLogP3 = 6.9 vs. ethyl 2-bromopropanoate LogP ≈ 1.1 (Δ ≈ 5.8)
High hydrophobicity enables self-assembly and hydrophobic anchoring in block copolymers
Computed values; ~630,000-fold octanol-water partitioning difference
Amphiphilic block copolymers Hydrophobic initiators Self-assembly

Synthetic Utility: Dodecyl 2-Bromopropanoate as a Quantitatively Demonstrated Precursor to Transdermal Penetration Enhancers

Dodecyl 2-bromopropanoate serves as the essential synthetic precursor to dodecyl 2-(N,N-dimethylamino)propionate (DDAIP), a biodegradable transdermal penetration enhancer. The synthesis proceeds via nucleophilic substitution of the bromine atom with dimethylamine [1]. In quantitative skin permeation studies using shed snake skin (Elaphe obsoleta) as the model membrane, DDAIP demonstrated 4.7-fold and 7.5-fold higher indomethacin flux compared to the established standards Azone and lauryl alcohol, respectively [1]. For clonidine, the enhancement factors were 1.7× (vs. Azone) and 3.1× (vs. lauryl alcohol); for hydrocortisone, 2.4× and 2.8×, respectively [1]. The biodegradability of DDAIP was confirmed in the presence of porcine esterase [1]. These data establish that dodecyl 2-bromopropanoate, as the direct synthetic precursor, is the gateway to a penetration enhancer with quantitatively validated superiority over commercial benchmarks. Alternative α-bromoesters lacking the C12 chain (e.g., ethyl or methyl 2-bromopropanoate) yield analogs without comparable enhancer activity.

DDAIP permeation flux
Direct head-to-head
DDAIP (derived from dodecyl 2-bromopropanoate): 4.7×–7.5× flux enhancement over Azone for indomethacin in shed snake skin model
Supports permeation enhancer research context; reported flux enhancement in model membrane
In vitro permeation assay; clonidine and hydrocortisone also showed 1.7×–3.1× enhancement
Transdermal drug delivery Penetration enhancer synthesis Pharmaceutical intermediates

Validated Application Scenarios for Dodecyl 2-Bromopropanoate (CAS 74988-05-9) Based on Quantitative Evidence


Synthesis of Amphiphilic Block Copolymers with Precisely Positioned Dodecyl α-Chain-Ends via ATRP

Dodecyl 2-bromopropanoate is the initiator of choice for synthesizing α-dodecyl-functionalized amphiphilic block copolymers. The secondary α-bromoester provides intermediate activation kinetics (approx. 10× faster than primary esters, 8× slower than tertiary esters) that enable controlled chain growth with predictable molecular weight evolution [1]. The C12 dodecyl chain, with its XLogP3 of 6.9, becomes permanently anchored as the α-chain-end of every polymer chain, driving self-assembly into micelles and other nanostructures in aqueous media [2]. This application scenario is validated by cross-study evidence showing that secondary α-bromoesters with bulky hydrophobic groups produce polymers with superior thermal stability and distinct optical properties compared to those initiated with simpler esters such as ethyl 2-bromo-isobutyrate [3].

Synthesis of DDAIP (Dodecyl 2-(N,N-dimethylamino)propionate) as a High-Performance Transdermal Penetration Enhancer

Dodecyl 2-bromopropanoate is the essential synthetic precursor for DDAIP, a biodegradable transdermal penetration enhancer. Nucleophilic substitution of the bromine atom with dimethylamine yields DDAIP, which has been quantitatively shown to enhance drug flux by 1.7× to 7.5× compared to the commercial standard Azone across indomethacin, clonidine, and hydrocortisone in shed snake skin permeation assays [4]. This scenario is uniquely enabled by the C12 dodecyl chain, which provides the lipophilic character necessary for stratum corneum interaction. Shorter-chain α-bromoester analogs (e.g., ethyl or methyl 2-bromopropanoate) yield amino-ester products that lack comparable penetration-enhancing activity, making dodecyl 2-bromopropanoate non-substitutable for this application.

Preparation of Hydrophobic Surface-Modifying Agents and Polymer-Grafted Nanoparticles

The combination of ATRP-initiator functionality and intrinsic hydrophobicity (XLogP3 = 6.9) makes dodecyl 2-bromopropanoate suitable for surface-initiated ATRP where a hydrophobic underlayer or anchoring group is desired. When immobilized on silica, metal oxide, or polymeric substrates, the dodecyl chain provides a hydrophobic micro-environment that can modulate monomer partitioning during polymerization [2]. The controlled activation kinetics of the secondary α-bromoester ensure uniform chain growth from the surface, yielding polymer brushes with predictable thickness and grafting density. This scenario is supported by the well-established principles of ATRP initiator design, where the initiator structure directly dictates the α-functionality of every grafted chain [1].

Synthesis of Specialty Surfactants and Emulsifiers via Nucleophilic Substitution Chemistry

Dodecyl 2-bromopropanoate serves as a versatile alkylating agent for introducing the 2-propanoate-dodecyl moiety into nucleophile-containing molecules. The bromine atom at the α-position is activated toward SN2 displacement by amines, thiols, and other nucleophiles, enabling the synthesis of dodecyl-functionalized surfactants, ionic liquids, and specialty emulsifiers [4]. The product's surfactant properties—including interfacial activity suitable for coatings, lubricants, and cleaners—derive directly from the balanced hydrophilic ester/bromine and hydrophobic dodecyl domains . The compound's calculated topological polar surface area of 26.3 Ų and XLogP3 of 6.9 provide quantitative descriptors of this hydrophilic-lipophilic balance that guides formulation development [2].

Application
Selection Property
Validation Focus
Amphiphilic block copolymer synthesis via ATRP
Secondary α-bromoester initiator with permanent C12 hydrophobic chain-end
Controlled polymerization and self-assembly behavior in aqueous media
Synthesis of DDAIP as a research permeation enhancer
C12 chain enables stratum corneum interaction in permeation assays
Flux enhancement in model membrane permeation studies
Surface-initiated ATRP for hydrophobic coatings and polymer brushes
Initiator hydrophobicity for surface anchoring and microenvironment tuning
Uniform chain growth and grafting density control
Specialty surfactant and emulsifier synthesis
Alkylating agent with balanced hydrophilic-lipophilic character
Surfactant property screening and formulation development

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